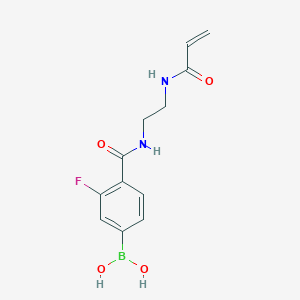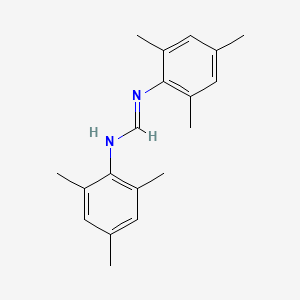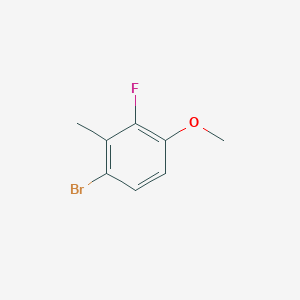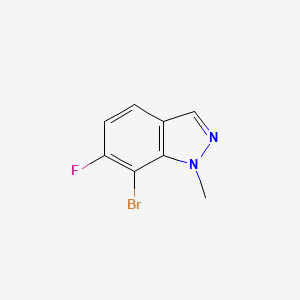![molecular formula C8H5BrN2OS B6358261 2-Bromobenzo[d]thiazole-6-carboxamide CAS No. 1502927-80-1](/img/structure/B6358261.png)
2-Bromobenzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]thiazole-6-carboxamide is a compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It has a molecular weight of 257.10 g/mol .
Synthesis Analysis
The synthesis of 2-Bromobenzo[d]thiazole-6-carboxamide and its derivatives has been a subject of various studies . For instance, one study described the design, in silico ADMET prediction, and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of 2-Bromobenzo[d]thiazole-6-carboxamide has been confirmed by various spectral data . The compound has a molecular formula of C₈H₅BrN₂OS .Chemical Reactions Analysis
The chemical reactions involving 2-Bromobenzo[d]thiazole-6-carboxamide have been studied in the context of its electronic structure and electron delocalization . The compound has been involved in palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis
2-Bromobenzo[d]thiazole-6-carboxamide has a molecular weight of 257.10 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including 2-Bromobenzo[d]thiazole-6-carboxamide, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals in the brain .
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used to treat diseases like arthritis, which is characterized by inflammation of the joints .
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial, viral, fungal, and parasitic infections .
Antifungal Activity
Thiazole derivatives have demonstrated antifungal activity . Antifungal drugs are medications that limit or prevent the growth of yeasts and other fungal organisms .
Antiviral Activity
Thiazole compounds have been reported to possess antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones .
Diuretic Activity
Thiazole derivatives have shown diuretic effects . Diuretics are substances that promote diuresis, the increased production of urine .
Antitumor Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . These compounds can be used in the treatment of cancer, a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body .
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a molecular weight of 257.10 g/mol . It is an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a dangerous good and should be handled with caution .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBSSTVPCVRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


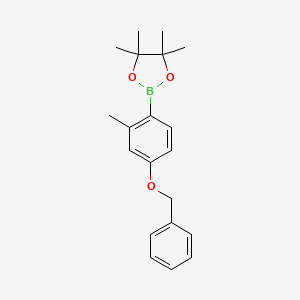
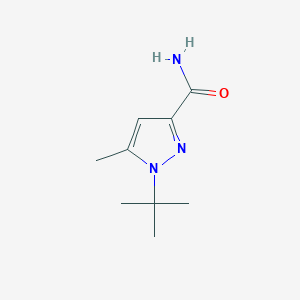
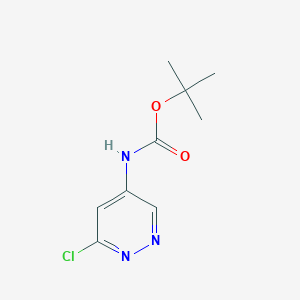
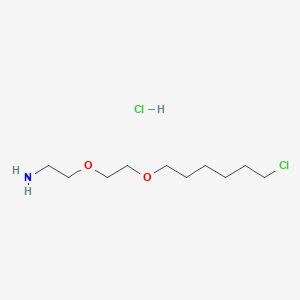

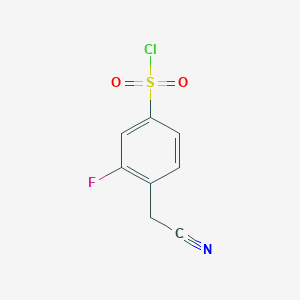
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
